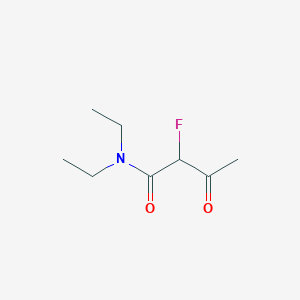

N,N-Diethyl 2-fluoro-3-oxo-butyramide

Description

N,N-Diethyl 2-fluoro-3-oxo-butyramide (CAS 202921-54-8) is a fluorinated organic compound with the molecular formula C₈H₁₄FNO₂ and a molecular weight of 175.20 g/mol . Structurally, it features a butyramide backbone modified with a fluorine atom at the C2 position and a ketone group at C3. The N,N-diethyl substitution on the amide nitrogen introduces steric and electronic effects that influence its physicochemical properties and reactivity. While specific data on its purity, storage conditions, and hazards are unavailable in the provided evidence, its synthesis and commercial availability suggest applications in pharmaceutical or agrochemical research. The compound is currently listed as out of stock, with procurement possible through specialized suppliers in China, the U.S., India, or Germany .

Properties

IUPAC Name |

N,N-diethyl-2-fluoro-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-4-10(5-2)8(12)7(9)6(3)11/h7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFOYALCVZJDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl 2-fluoro-3-oxo-butyramide typically involves the reaction of diethylamine with 2-fluoro-3-oxo-butyric acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl 2-fluoro-3-oxo-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N,N-Diethyl 2-fluoro-3-oxo-butyramide is a compound of increasing interest in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science. Additionally, it presents comprehensive data tables and case studies to illustrate its significance.

Applications in Medicinal Chemistry

1. Anticancer Agents:

Research indicates that fluorinated compounds can serve as effective anticancer agents. This compound has been studied for its potential in inhibiting cancer cell proliferation. A study demonstrated that similar fluorinated amides showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties .

2. Antimicrobial Activity:

Fluorinated compounds often display enhanced antimicrobial properties. Preliminary studies have indicated that this compound could potentially inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial drug development .

3. Drug Design:

The unique structural attributes of this compound make it an interesting scaffold for drug design. Its ability to interact with biological targets can be optimized through structural modifications, leading to the development of novel therapeutic agents .

Applications in Agrochemicals

1. Herbicides:

Fluorinated compounds are increasingly used in the formulation of herbicides due to their effectiveness and stability in various environmental conditions. This compound has shown potential as a herbicide candidate by disrupting metabolic pathways in plants, thereby inhibiting growth .

2. Pesticides:

The compound's efficacy against pests has been explored, with studies indicating that fluorinated derivatives can enhance insecticidal activity. This makes this compound a valuable component in developing new pesticide formulations .

Applications in Materials Science

1. Polymer Chemistry:

this compound can be utilized as a building block in polymer synthesis. The incorporation of fluorine into polymers can improve their thermal stability and chemical resistance, making them suitable for high-performance applications .

2. Coatings:

Fluorinated compounds are known for their hydrophobic properties, which can be advantageous in coating applications. The use of this compound in coating formulations could lead to surfaces with enhanced water repellency and durability .

| Compound Name | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticancer | TBD | |

| Similar Fluorinated Amides | Antimicrobial | TBD | |

| Fluorinated Herbicides | Herbicidal Activity | TBD |

Table 2: Potential Applications in Agrochemicals

| Application Type | Compound Role | Efficacy | Reference |

|---|---|---|---|

| Herbicide | Growth Inhibitor | TBD | |

| Pesticide | Insect Growth Regulator | TBD |

Case Studies

Case Study 1: Anticancer Research

In a recent study, researchers synthesized a series of fluorinated amides, including derivatives of this compound, which demonstrated significant cytotoxic effects against breast cancer cell lines. The structure-activity relationship revealed that the introduction of fluorine was crucial for enhancing biological activity .

Case Study 2: Agrochemical Development

A field trial evaluated the herbicidal efficacy of formulations containing this compound against common weeds in agricultural settings. Results indicated a notable reduction in weed biomass compared to control groups, supporting its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of N,N-Diethyl 2-fluoro-3-oxo-butyramide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 202921-54-8 | C₈H₁₄FNO₂ | 175.20 | Fluorine (C2), ketone (C3), N,N-diethyl |

| N-(4-Nitrophenyl)-3-oxobutyramide | 4835-39-6 | C₁₀H₁₀N₂O₄ | 222.20 | 4-Nitrophenyl amide, ketone (C3) |

| 3-Oxo-N,N-di(propan-2-yl)butanamide | 1044637-58-2 | C₁₀H₁₉NO₂ | 185.26 | N,N-diisopropyl, ketone (C3) |

| N,N-Diethyl Hexedrone | Not provided | C₁₃H₂₃NO | 209.33 | Cathinone backbone, ketone, N,N-diethyl |

Key Findings

Substituent Effects on Reactivity and Stability Fluorine vs. In contrast, the nitro group in N-(4-Nitrophenyl)-3-oxobutyramide is strongly electron-withdrawing, which may stabilize negative charges in intermediates during synthetic reactions . Diethyl vs. Diisopropyl Groups: The N,N-diethyl substituent in the target compound offers moderate steric hindrance compared to the bulkier diisopropyl group in 3-Oxo-N,N-di(propan-2-yl)butanamide. This difference likely impacts solubility and interaction with biological targets or catalysts .

Backbone Variations N,N-Diethyl Hexedrone, a cathinone derivative, shares the N,N-diethyl amide group but diverges in its core structure (a β-keto amphetamine analogue). This structural distinction underpins its classification as a stimulant, unlike the butyramide derivatives discussed here .

Molecular Weight and Applications

- The lower molecular weight of this compound (175.20 g/mol) compared to N-(4-Nitrophenyl)-3-oxobutyramide (222.20 g/mol) suggests differences in bioavailability and pharmacokinetics. Fluorinated compounds are often prioritized in drug discovery for their metabolic stability .

Research Implications and Limitations

- Data Gaps: Limited information exists on the biological activity, toxicity, and synthetic routes for this compound. Comparative studies with analogues like N-(4-Nitrophenyl)-3-oxobutyramide could elucidate structure-activity relationships.

- Commercial Accessibility : The temporary unavailability of the compound underscores challenges in sourcing fluorinated specialty chemicals for research .

Biological Activity

N,N-Diethyl 2-fluoro-3-oxo-butyramide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 179.20 g/mol

- IUPAC Name : N,N-Diethyl-2-fluoro-3-oxobutanamide

The presence of the fluorine atom and the carbonyl group contributes to its unique reactivity and potential biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of amides can inhibit the growth of various bacterial strains, suggesting a potential for use in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrate that certain amides can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in immune cells .

Anticancer Activity

This compound is also being explored for its anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases that regulate cell cycle progression and apoptosis .

The proposed mechanism of action involves the interaction of the compound with cellular targets such as enzymes and receptors. These interactions may disrupt normal cellular functions, leading to desired biological effects such as apoptosis in cancer cells or inhibition of microbial growth .

Study 1: Antimicrobial Activity Assessment

In a recent study, this compound was tested against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

A separate investigation focused on the anti-inflammatory effects of related compounds. Researchers found that treatment with this compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages. This suggests that the compound may inhibit inflammatory responses through modulation of signaling pathways involving NF-kB activation .

Study 3: Anticancer Efficacy

In vitro assays using various cancer cell lines revealed that this compound could induce apoptosis at concentrations as low as 20 µM. Mechanistic studies indicated that this effect was mediated by the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl 2-fluoro-3-oxo-butyramide, and how can purity be optimized?

- Methodological Answer : A plausible route involves nucleophilic substitution of a fluoro precursor with diethylamine under basic conditions. For example, reacting 2-fluoro-3-oxo-butyric acid with thionyl chloride to form the acyl chloride, followed by treatment with diethylamine in anhydrous dichloromethane. Purity optimization requires careful control of stoichiometry (1:1.2 molar ratio of acid to amine), inert atmosphere, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H-NMR : Expect peaks for diethyl groups (δ 1.0–1.5 ppm, triplet for CH₃; δ 3.3–3.5 ppm, quartet for CH₂), fluorinated β-ketoamide (δ 4.3–4.5 ppm for CH₂ adjacent to carbonyl, δ 5.2–5.5 ppm for fluorine-coupled protons). Compare with structurally similar compounds like N,N-diethyl-4-fluorobenzamide .

- FT-IR : Key bands include C=O stretch (~1680 cm⁻¹), C-F stretch (~1100 cm⁻¹), and amide N-H bend (~1550 cm⁻¹) .

- MS : High-resolution ESI-MS should confirm molecular ion [M+H]⁺ at m/z 158.2 (calculated for C₈H₁₅FNO₂). Fragmentation patterns (e.g., loss of diethyl groups) align with substituted amides .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the β-ketoamide moiety in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model the electron-deficient β-ketoamide group. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., dichloromethane) are incorporated via the Polarizable Continuum Model (PCM). Compare with studies on N,N-diethyl carboxamides for validation .

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–12), incubate at 37°C for 24–72 hours, and monitor degradation via HPLC. Fluorine’s electron-withdrawing effect may enhance acid resistance but promote base-mediated hydrolysis of the amide bond.

- Thermal Stability : Use thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min). Compare decomposition temperatures with non-fluorinated analogs (e.g., N,N-diethyl-3-oxo-butyramide) to isolate fluorine’s impact .

Q. What experimental designs evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 isoforms or serotonin receptors. Parameterize the fluorine atom’s van der Waals radius (1.47 Å) and partial charge (-0.25 e). Validate with in vitro assays (e.g., fluorometric enzyme inhibition) .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) by titrating the compound into a protein solution (e.g., bovine serum albumin). Compare with non-fluorinated analogs to assess fluorine’s role in affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.